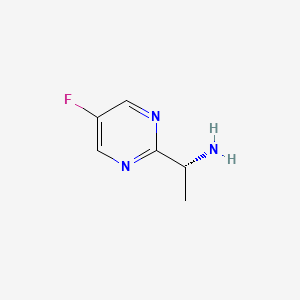

(R)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Description

Significance of Chiral Amines as Versatile Building Blocks in Organic Synthesis

Chiral amines are indispensable tools in organic synthesis, serving as fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and other functional materials. Their importance stems from the prevalence of chirality in biological systems, where the specific three-dimensional arrangement of atoms is crucial for molecular recognition and activity. The use of enantiomerically pure chiral amines allows for the synthesis of target molecules with a specific stereochemistry, which is often essential for their desired biological function. The synthesis of these chiral amines can be achieved through various methods, including asymmetric catalysis and enzymatic resolutions.

Overview of (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine as a Stereochemically Defined Chemical Intermediate

This compound is a prime example of a stereochemically defined chemical intermediate. Its structure features a chiral center at the carbon atom bearing the amino group, which is directly attached to a 5-fluoropyrimidine (B1206419) ring. The "R" designation specifies the absolute configuration at this chiral center. The fluorine atom on the pyrimidine (B1678525) ring is a key feature, as the introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity to biological targets. This makes fluorinated heterocyclic compounds, such as this one, particularly attractive in drug discovery.

Below are some of the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 935667-21-3 researchgate.net |

| Molecular Formula | C6H8FN3 |

| Molecular Weight | 141.15 g/mol |

| Synonyms | (R)-alpha-Methyl-5-fluoro-2-pyrimidinemethanamine |

Research Trajectories and Scope of Academic Inquiry for the Compound

The primary research interest in this compound has been driven by its application as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

A notable application of this chiral amine is in the synthesis of selective Janus kinase 2 (JAK2) inhibitors. nih.gov The JAK family of kinases is involved in signaling pathways that regulate cell growth and immune responses. researchgate.net The development of selective JAK2 inhibitors is a significant area of research for the treatment of myeloproliferative neoplasms and other hematological malignancies. researchgate.net The stereochemistry of the amine is often critical for the inhibitor's potency and selectivity.

The fluoropyrimidine moiety is a common feature in many kinase inhibitors, contributing to their biological activity. researchgate.netresearchgate.netrsc.org Research in this area continues to explore the synthesis of novel pyrimidine-based derivatives as inhibitors for various kinases, including Aurora kinases and those involved in other signaling pathways. researchgate.netnih.gov The use of stereochemically defined building blocks like this compound is crucial for the systematic exploration of the structure-activity relationships of these potential therapeutic agents.

Properties

IUPAC Name |

(1R)-1-(5-fluoropyrimidin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCHUPFJXHQIRC-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=N1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 1 5 Fluoropyrimidin 2 Yl Ethanamine

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic strategies have emerged as powerful tools for producing chiral amines with high optical purity. nih.govrjraap.com These methods utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform stereoselective transformations that are often challenging to achieve through conventional chemistry. nih.gov The primary biocatalytic route for synthesizing chiral amines like (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine is through the asymmetric amination of a corresponding prochiral ketone, a reaction catalyzed by a class of enzymes known as ω-transaminases (ω-TAs). mdpi.com

Asymmetric Transamination Reactions

Asymmetric transamination is a highly atom-efficient method for producing chiral amines, capable of achieving theoretical yields of up to 100% with exceptional enantioselectivity. mdpi.comalmacgroup.com The reaction involves the transfer of an amino group from an amine donor to a prochiral ketone, 1-(5-fluoropyrimidin-2-yl)ethan-1-one, mediated by a pyridoxal-5'-phosphate (PLP) dependent ω-transaminase. mdpi.com The success of this synthesis hinges on several key factors, including the selection of a highly stereoselective and active enzyme, an efficient amine donor system, and an optimized reaction environment.

The cornerstone of a successful asymmetric transamination is the selection of an appropriate ω-transaminase with the desired stereoselectivity. While much of the published research has focused on the synthesis of the (S)-enantiomer for its use as an intermediate for the JAK2 kinase inhibitor AZD1480, the principles are directly applicable to the synthesis of the (R)-enantiomer. researchgate.netresearchgate.net

Screening of enzyme libraries is a common initial step to identify suitable candidates. mdpi.com For instance, in the synthesis of the (S)-enantiomer, a screening of 60 different transaminases identified the ω-transaminase from Vibrio fluvialis (Vf-ATA) as a highly effective catalyst. researchgate.net For the synthesis of the (R)-enantiomer, (R)-selective transaminases would be screened. Several (R)-selective ω-TAs have been identified and characterized, including those from Hyphomonas neptunium (HN-ωTA), Aspergillus terreus (AT-ωTA), and Arthrobacter sp. (ArR-ωTA), which have demonstrated excellent stereoselectivity (>99% ee) for various prochiral ketones. researchgate.net

Once a lead candidate is identified, protein engineering can be employed to enhance its properties, such as activity, stability, and substrate tolerance. nih.gov A prominent example of this approach is the development of an (R)-selective ω-transaminase for the industrial production of sitagliptin, where eleven rounds of directed evolution resulted in a biocatalyst that could tolerate high substrate loads (200 g/L) and the presence of 50% DMSO as a co-solvent. mdpi.commdpi.com Similar engineering strategies could be applied to develop a bespoke ω-transaminase for the efficient production of this compound.

| Enzyme | Source Organism | Key Characteristics | Reference |

|---|---|---|---|

| ArR-ωTA | Arthrobacter sp. | Basis for highly engineered variants (e.g., ATA-117) used in industrial processes like sitagliptin synthesis. | almacgroup.comresearchgate.net |

| AT-ωTA | Aspergillus terreus | Shows perfect stereoselectivity (ee >99%) for many substrates and often leads to better conversion than other wild-type (R)-TAs using D-alanine as an amine donor. | researchgate.net |

| HN-ωTA | Hyphomonas neptunium | Exhibits perfect stereoselectivity (ee >99%) for all tested substrates. | researchgate.net |

| ArRmut11-ωTA | Evolved from Arthrobacter sp. | An engineered transaminase with improved properties. | researchgate.net |

The choice of amine donor is critical for driving the reaction equilibrium towards product formation. mdpi.com In the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, (S)-α-methylbenzylamine was identified as a highly effective amine donor in combination with the Vibrio fluvialis transaminase, leading to almost complete conversion. researchgate.net For (R)-selective transaminases, such as AT-ωTA, D-alanine is a commonly used and effective amine donor. researchgate.net

A widely adopted strategy involves using a sacrificial amine donor like isopropylamine (IPA). mdpi.com The co-product, acetone, is volatile and can be removed from the reaction mixture, which effectively shifts the equilibrium towards the desired chiral amine product. almacgroup.com This approach simplifies the process and can significantly improve yields. The substrate specificity of the chosen enzyme must also be considered, as ω-transaminases can exhibit varying levels of activity towards different ketone substrates. nih.gov

| Amine Donor | Typical Co-Product | Advantage/Consideration | Reference |

|---|---|---|---|

| Isopropylamine (IPA) | Acetone | Drives equilibrium by removal of volatile co-product; widely used. | mdpi.comalmacgroup.com |

| D-Alanine | Pyruvate | Often used with (R)-selective transaminases. Co-product removal may be necessary. | researchgate.net |

| (S)-α-Methylbenzylamine | Acetophenone | Effective for certain enzyme/substrate combinations; co-product is non-volatile. | researchgate.net |

Optimizing the reaction medium is crucial for overcoming challenges such as substrate/product inhibition and poor substrate solubility. A significant improvement in the synthesis of the (S)-enantiomer was achieved by implementing a two-phase aqueous-organic system. researchgate.net The addition of an immiscible organic solvent, with toluene being identified as the most suitable, helped to sequester the acetophenone co-product from the aqueous phase where the enzyme resides. mdpi.comresearchgate.net This strategy prevented enzyme inhibition and/or denaturation, leading to higher product yields. mdpi.com

The use of co-solvents like dimethyl sulfoxide (DMSO) can also be beneficial, particularly for dissolving substrates with low aqueous solubility. mdpi.com However, the chosen enzyme must be tolerant to the organic solvent. This again highlights the importance of enzyme engineering to create robust biocatalysts that can function effectively under industrially relevant process conditions. mdpi.com

Enzyme Immobilization Strategies

For large-scale industrial applications, the reusability and stability of the biocatalyst are paramount. Enzyme immobilization, the process of confining enzymes to a solid support material, addresses these concerns by facilitating easy separation of the enzyme from the reaction mixture and often enhancing its operational stability. biokal.com

For the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) has been successfully immobilized on different support materials, including glyoxyl-agarose and Sepabeads EC-EP/S. researchgate.net

Glyoxyl-Agarose: This support material allows for multipoint covalent attachment of the enzyme. cellmosaic.comnih.gov The glyoxyl groups on the agarose (B213101) react with amino groups (primarily from lysine residues) on the enzyme's surface under alkaline conditions. nih.gov This multipoint attachment creates a very rigid structure, which can significantly enhance the enzyme's stability against heat, organic solvents, and extreme pH values. In the case of Vf-ATA immobilized on glyoxyl-agarose, an activity recovery of 30% was reported. researchgate.net

Sepabeads EC-EP/S: These are macroporous supports based on polymethacrylate with an epoxy-activated surface. The epoxy groups react with various nucleophilic groups on the enzyme surface (e.g., amino, hydroxyl, thiol), forming stable covalent bonds. This type of support is also widely used for robust enzyme immobilization. researchgate.net

The immobilized Vf-ATA was successfully used in a packed-bed reactor for the continuous flow synthesis of the chiral amine, demonstrating the industrial applicability of this strategy. researchgate.net This approach not only allows for continuous production but also combines the biotransformation with in-line purification, streamlining the entire process. researchgate.net

Impact on Biocatalyst Performance and Operational Stability

The industrial application of ω-transaminases for synthesizing chiral amines like this compound is often limited by their operational stability under process conditions. mdpi.comresearchgate.net Several factors, including temperature, pH, organic solvents, and substrate/product inhibition, can significantly impact enzyme performance and longevity. mdpi.comresearchgate.net

Strategies to enhance biocatalyst stability and performance include:

Immobilization: Attaching the enzyme to a solid support is a widely adopted strategy to improve operational stability, facilitate catalyst recovery and reuse, and enable continuous processing. nih.govbohrium.commdpi.com Immobilization can enhance tolerance to organic solvents and temperature variations. nih.gov For instance, covalent immobilization of ω-transaminase from Vibrio fluvialis JS17 on chitosan beads has been shown to be an effective method for improving the enzyme's stability and reusability. nih.gov Similarly, immobilizing a transaminase from Burkholderia phytofirmans on agarose beads resulted in significant solvent stability, with the biocatalyst maintaining over 80% of its initial activity after 24 hours in 50% methanol or acetone. nih.gov

Protein Engineering: Techniques such as directed evolution and rational design are employed to develop more robust enzyme variants with improved substrate scope, thermostability, and resistance to inhibition. mdpi.com

Reaction Condition Optimization: The addition of co-solvents and additives can protect the enzyme and improve its stability. researchgate.net For example, storing the amine transaminase from Chromobacterium violaceum (Cv-ATA) in 50% glycerol at -20 °C resulted in full activity retention after 6 months. researchgate.net The presence of co-solvents like 20% methanol or 10% DMSO also helped in retaining the active dimeric structure of Cv-ATA. researchgate.net

Process Engineering: In the synthesis of an intermediate for a JAK2 kinase inhibitor, (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a two-phase system using toluene as a co-solvent was employed to remove the acetophenone co-product from the aqueous phase, thereby mitigating product inhibition. researchgate.netmdpi.comsemanticscholar.org

Table 1: Factors Affecting Biocatalyst Stability and Mitigation Strategies

| Factor | Impact on Biocatalyst | Mitigation Strategy | Source |

|---|---|---|---|

| Temperature | Denaturation at high temperatures, reduced activity at low temperatures | Protein engineering for thermostability, immobilization | mdpi.comnih.gov |

| pH | Loss of activity and stability outside optimal pH range | Buffer optimization, immobilization on supports that provide a favorable microenvironment | bohrium.com |

| Organic Solvents | Denaturation, loss of activity | Immobilization, protein engineering for solvent tolerance, use of biphasic systems | mdpi.comnih.gov |

| Product/Substrate Inhibition | Reduced reaction rates, unfavorable equilibrium | In situ product removal (ISPR), continuous flow processing, use of "smart" amine donors | mdpi.commdpi.comsemanticscholar.org |

| Mechanical Stress | Shear stress in stirred-tank reactors can damage the enzyme | Immobilization, use of packed-bed or microreactors in flow chemistry | bohrium.com |

Continuous Flow Biocatalysis

Continuous flow technology offers significant advantages over traditional batch processing for biocatalytic synthesis, including enhanced process control, improved heat and mass transfer, increased productivity, and easier scalability. bohrium.comnih.govfrontiersin.org The use of immobilized enzymes in flow reactors is particularly advantageous, as it allows for catalyst retention, reuse, and the creation of highly efficient, continuous production systems. mdpi.comuva.nl

Reactor Design and Process Intensification in Flow Systems

The design of the flow reactor is crucial for maximizing the efficiency of the biocatalytic process. Packed-bed reactors (PBRs), where the immobilized enzyme is packed into a column, are commonly used. researchgate.netnih.gov This design allows for continuous operation with the substrate solution flowing through the catalyst bed. researchgate.net

Process intensification in flow systems can be achieved through:

Miniaturization: Microreactors offer extremely high surface-area-to-volume ratios, leading to superior heat and mass transfer, which can significantly accelerate reaction rates and improve selectivity. nih.gov

Automation: Fully automated flow systems allow for precise control over reaction parameters, high reproducibility, and unattended operation, which is beneficial for process optimization and manufacturing. nih.gov

For the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, an immobilized amine transaminase was utilized in a flow process, which circumvented the need for a two-step batch reaction. researchgate.net

Integrated Biotransformation and In-Line Purification Methodologies

Common in-line purification methods include:

Liquid-Liquid Extraction: Continuous separators can be used to extract the product into an immiscible solvent, leaving impurities behind in the aqueous phase. nih.gov

Chromatography: Columns packed with scavenger resins or other chromatographic media can be integrated into the flow path to selectively remove impurities or capture the desired product. nih.govengconfintl.org Flow-through chromatography, where the target molecule passes through the column while impurities are retained, is an efficient continuous purification method. engconfintl.orgnih.gov

Crystallization: Continuous crystallization can be employed for products that are solids, offering a highly effective purification method. nih.gov

In the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a continuous biotransformation using an immobilized (S)-selective amine transaminase from Vibrio fluvialis was successfully coupled with an in-line purification step. researchgate.net The reaction stream from the packed-bed reactor was passed through a second column containing an ion-exchange resin, which trapped the desired amine product, achieving an enantiomeric excess of >99% and a 35% yield. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Biocatalysis

| Feature | Batch Biocatalysis | Continuous Flow Biocatalysis | Source |

|---|---|---|---|

| Process Control | Limited control over temperature and concentration gradients | Precise control over reaction parameters (temperature, pressure, residence time) | nih.govpharmasalmanac.com |

| Mass & Heat Transfer | Often inefficient, can lead to local hot spots | Highly efficient due to high surface-area-to-volume ratios | frontiersin.orgnih.gov |

| Scalability | Challenging, often requires re-optimization | Straightforward, typically by running the system for longer or parallelization | nih.govpharmasalmanac.com |

| Catalyst Handling | Recovery of soluble enzymes is difficult; immobilized enzymes can be recovered but may be damaged by mechanical stirring | Immobilized enzymes are retained in the reactor, allowing for easy reuse and long-term operation | bohrium.commdpi.com |

| Integration | Difficult to integrate multiple steps | Easily integrated with in-line purification and subsequent reaction steps | nih.govbeilstein-journals.org |

| Safety | Large volumes of reagents and products present potential hazards | Small reactor volumes minimize the quantity of hazardous materials at any given time | nih.govpharmasalmanac.com |

Conventional Chemical Synthesis Routes

While biocatalysis offers an elegant route, conventional chemical synthesis remains a viable and important approach for producing this compound.

Multi-Step Synthesis from Fluoropyrimidine Precursors

The synthesis of fluorinated pyrimidines often starts from small, fluorinated building blocks to avoid challenging regioselective fluorination steps at later stages. nih.gov A common precursor is 2-chloro-5-fluoropyrimidine or similar activated pyrimidine (B1678525) derivatives.

Specific Reaction Steps and Reagent Systems

A plausible multi-step synthesis could involve the following general transformations:

Introduction of a two-carbon side chain: This can be achieved through a cross-coupling reaction. For example, a Negishi or Suzuki coupling of 2-chloro-5-fluoropyrimidine with an appropriate organozinc or boronic acid reagent, respectively, could introduce an acetyl group or a protected ethanolamine equivalent at the 2-position.

Formation of an imine or oxime: The resulting ketone, 1-(5-fluoropyrimidin-2-yl)ethan-1-one, can be converted to an imine or oxime.

Chiral reduction: The key step to introduce the desired stereochemistry is the asymmetric reduction of the imine or a related prochiral intermediate. This is typically accomplished using a chiral catalyst or a stoichiometric chiral reducing agent.

An alternative approach involves the use of a Goldberg reaction, a copper-catalyzed N-arylation, to couple an amine with a halo-pyrimidine. nih.govresearchgate.net For instance, 2-bromopyridine can be coupled with various amides in the presence of a copper iodide/1,10-phenanthroline catalyst system. nih.gov A similar strategy could potentially be adapted for the synthesis of the target molecule.

Another relevant synthetic strategy for related aminopyrimidines involves the reaction of guanidines with β-dicarbonyl compounds or their equivalents. The synthesis of the Imatinib base, for example, utilizes a "catch-react-release" method in a flow system for the preparation of 2-aminopyrimidines. researchgate.net

Resolution of Racemic Mixtures of 1-(5-Fluoropyrimidin-2-YL)ethanamine

A common approach to obtaining a single enantiomer is to first synthesize a racemic mixture, which contains equal amounts of both the (R) and (S) enantiomers, and then separate them. This process is known as chiral resolution.

Diastereomeric Salt Formation Techniques

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid. This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include:

| Resolving Agent | Type |

|---|---|

| Tartaric acid | Chiral Acid |

| Mandelic acid | Chiral Acid |

| Camphorsulfonic acid | Chiral Acid |

| Dibenzoyltartaric acid | Chiral Acid |

| Malic acid | Chiral Acid |

After separation, the desired diastereomeric salt is treated with a base to liberate the pure this compound. While effective, a significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%, as the other enantiomer is typically discarded.

Kinetic Resolution Methods

Kinetic resolution is another method for separating enantiomers from a racemic mixture. This technique relies on the different rates of reaction of the two enantiomers with a chiral catalyst or reagent. In a typical enzymatic kinetic resolution of a racemic amine, an enzyme, such as a lipase, selectively acylates one enantiomer at a much faster rate than the other.

This leaves one enantiomer unreacted and the other converted to an amide. These two compounds can then be separated. For the synthesis of this compound, a lipase could theoretically be chosen to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. The success of this method depends on the selectivity of the enzyme (E-value); a high E-value is necessary for a practical separation.

Asymmetric Catalysis in Chemical Synthesis (e.g., Chiral Ligand Design)

Asymmetric catalysis is a powerful strategy that aims to directly synthesize the desired enantiomer, thus avoiding the inherent 50% yield limitation of classical resolution methods. This approach utilizes a chiral catalyst to steer the reaction towards the preferential formation of one enantiomer. The design of chiral ligands is a cornerstone of asymmetric catalysis, as the ligand, in coordination with a metal center, creates a chiral environment that dictates the stereochemical outcome of the reaction. nih.gov

For the synthesis of this compound, a potential asymmetric catalytic route is the asymmetric reduction of the corresponding prochiral ketimine, N-(5-fluoropyrimidin-2-yl)ethan-1-imine. This transformation can be achieved using a chiral catalyst, often a transition metal complex with a chiral ligand.

Stereochemical Characterization and Analysis

Enantiomeric Purity Determination Methods

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the prevalence of one enantiomer over the other. sigmaaldrich.com For (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine, this is crucial to ensure that the properties observed are specific to the (R)-enantiomer and not confounded by the presence of its (S)-counterpart. A variety of chromatographic and spectroscopic techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. youtube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus, separation. chemscene.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including amines. nih.govuni-muenchen.de

For the analysis of this compound, a method can be developed using a cellulose-based column, such as one functionalized with cellulose tris(3,5-dimethylphenylcarbamate). uni-muenchen.de The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, driven by a combination of interactions including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

A typical analysis would involve dissolving the sample in the mobile phase and injecting it into the HPLC system. The mobile phase composition, often a mixture of a non-polar solvent like n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline separation of the two enantiomers. nih.gov Detection is commonly performed using a UV detector, as the pyrimidine (B1678525) ring in the molecule absorbs UV light. The enantiomeric excess is calculated from the relative peak areas of the (R) and (S) enantiomers in the resulting chromatogram. researchgate.net

Table 1: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Chromatographic Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (R) | ~8.5 min |

| Expected Retention Time (S) | ~10.2 min |

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation. wiley.com Due to the polar nature of primary amines, which can lead to poor peak shape and column interaction, derivatization is a common prerequisite for the GC analysis of 1-(5-Fluoropyrimidin-2-YL)ethanamine. gcms.czresearchgate.net The amine is typically converted into a less polar and more volatile derivative by reacting it with an achiral derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form the corresponding amide. nih.gov

The resulting N-(1-(5-fluoropyrimidin-2-yl)ethyl)-2,2,2-trifluoroacetamide diastereomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives, such as permethylated beta-cyclodextrin, are highly effective CSPs for this purpose. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the chiral cyclodextrin cavity. registech.com The differing stability of these complexes leads to different retention times. A flame ionization detector (FID) is commonly used for detection.

Table 2: Example Chiral GC Method Parameters

| Parameter | Condition |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Chromatographic Column | Permethylated β-cyclodextrin based CSP |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | 100 °C hold for 1 min, then ramp to 180 °C at 5 °C/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 270 °C (FID) |

| Expected Elution Order | (R)-enantiomer derivative typically elutes before the (S)-enantiomer derivative |

While chromatography is the primary method for separating and quantifying enantiomers, spectroscopic techniques can provide confirmation of enantiomeric excess (ee). One common method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents. When a chiral solvating agent is added to a solution of the enantiomeric mixture, it forms transient diastereomeric complexes that have distinct NMR spectra. This can result in the splitting of signals for the (R) and (S) enantiomers, allowing for their integration and the calculation of the enantiomeric ratio.

Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, can also be used. registech.com The magnitude of the optical rotation or the circular dichroism signal is ideally proportional to the enantiomeric excess of the sample. sigmaaldrich.com By comparing the specific rotation of a sample to the known specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be determined.

Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms (e.g., R or S) is a fundamental aspect of stereochemical characterization. wiley.com While synthesis may be designed to produce a specific enantiomer, independent verification of the absolute configuration is essential.

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. wiley.com The technique requires a well-ordered single crystal of the compound. For light-atom molecules like this compound, obtaining a definitive result can be challenging. Therefore, it is common practice to prepare a derivative of the amine with a heavier atom. This can be achieved by reacting the amine with a chiral acid containing a bromine or chlorine atom to form a diastereomeric salt.

The resulting crystal is irradiated with X-rays, and the diffraction pattern is analyzed. The presence of the heavier atom enhances anomalous dispersion effects, which allows for the unambiguous determination of the absolute structure of the crystal, including the absolute configuration of the chiral center. nih.gov The analysis yields a Flack parameter, which should be close to zero for the correct enantiomer assignment.

In cases where suitable crystals for X-ray analysis cannot be obtained, spectroscopic correlation methods provide a powerful alternative for assigning absolute configuration. These techniques include Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). wiley.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ECD operates on a similar principle but in the ultraviolet-visible region of the spectrum. The process involves measuring the experimental VCD or ECD spectrum of the enantiomer. Concurrently, quantum mechanical calculations are used to predict the theoretical spectra for both the (R) and (S) configurations of the molecule. The absolute configuration is then assigned by comparing the experimentally measured spectrum with the theoretically predicted spectra. A strong correlation between the experimental spectrum and the calculated spectrum for one of the configurations provides a confident assignment of the absolute stereochemistry. These methods are highly sensitive to the three-dimensional structure of the molecule and have become increasingly reliable for configuration assignment. wiley.com

Derivatization for Chiral NMR Shift Reagents

The determination of enantiomeric purity and the assignment of the absolute configuration of chiral amines like this compound are critical aspects of its stereochemical characterization. A powerful and widely used method to achieve this is through derivatization with a chiral derivatizing agent (CDA), followed by Nuclear Magnetic Resonance (NMR) spectroscopy. This technique converts a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and are therefore distinguishable by NMR.

One of the most common and reliable CDAs for primary amines is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its more reactive acid chloride form (MTPA-Cl). drugfuture.comwikipedia.org The amine, in this case, this compound, is reacted with both enantiomers of MTPA-Cl, namely (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, in separate reactions to form the corresponding diastereomeric Mosher amides.

The underlying principle of this method is that the diastereomers formed will exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra. wikipedia.org The analysis of these chemical shift differences (Δδ) allows for the determination of the enantiomeric excess (e.e.) and the assignment of the absolute configuration of the original amine.

The reaction to form the Mosher amides of this compound is shown below:

Reaction Scheme:

This compound + (S)-(+)-MTPA-Cl → (R,S)-MTPA Amide

This compound + (R)-(-)-MTPA-Cl → (R,R)-MTPA Amide

The resulting diastereomeric amides are then analyzed by high-resolution NMR spectroscopy. The presence of the trifluoromethyl (-CF₃) group in the Mosher's reagent makes ¹⁹F NMR a particularly sensitive and clean method for analysis, as the -CF₃ signal typically appears as a singlet in a region of the spectrum that is free from other signals. nih.gov Any enantiomeric impurity in the starting amine would result in the formation of two diastereomers in each reaction, leading to two distinct signals in the ¹⁹F NMR spectrum. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the amine.

For the assignment of absolute configuration, a systematic analysis of the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the newly formed amide bond is conducted. According to the model proposed by Mosher, the differential shielding effects of the phenyl group in the MTPA moiety on the protons of the amine lead to a predictable pattern of chemical shifts for the (R,S) and (R,R) diastereomers.

Detailed Research Findings:

The analysis would involve the careful comparison of the ¹H NMR spectra of the two diastereomeric amides. Protons on one side of the MTPA plane in the preferred conformation will be shielded, while those on the other side will be deshielded. By assigning the proton signals and calculating the differences in their chemical shifts (Δδ) between the two diastereomers, the absolute configuration can be confirmed.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Data for Mosher Amide Diastereomers of 1-(5-Fluoropyrimidin-2-YL)ethanamine

The table below illustrates the expected chemical shift values (in ppm) for the key protons of the diastereomeric amides formed from (R)- and (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine and (S)-MTPA. The differences in chemical shifts (Δδ) are indicative of the diastereomeric relationship and are used for configurational assignment.

| Proton | (R,S)-Diastereomer (ppm) | (S,S)-Diastereomer (ppm) | Δδ (δS - δR) (ppm) |

| CH-NH | 5.30 | 5.35 | +0.05 |

| CH₃ | 1.60 | 1.55 | -0.05 |

| Pyrimidine H-4/6 | 8.80 | 8.82 | +0.02 |

| Pyrimidine H-4/6 | 8.75 | 8.76 | +0.01 |

| MTPA OCH₃ | 3.55 | 3.58 | +0.03 |

Interactive Data Table: Hypothetical ¹⁹F NMR Data for Enantiomeric Purity Determination

This table demonstrates how ¹⁹F NMR data would be used to determine the enantiomeric excess of a sample of this compound derivatized with (S)-MTPA-Cl.

| Diastereomer | Chemical Shift (ppm) | Integration | Calculated % |

| (R,S)-MTPA Amide | -71.50 | 99.5 | 99.5% |

| (S,S)-MTPA Amide | -71.65 | 0.5 | 0.5% |

| Enantiomeric Excess (e.e.) | 99.0% |

The derivatization of this compound with a chiral NMR shift reagent like Mosher's acid provides a robust and reliable method for its stereochemical characterization, enabling both the determination of its enantiomeric purity and the confirmation of its absolute configuration.

Applications As a Chiral Intermediate in Non Medicinal Organic Synthesis

Precursor in Target-Oriented Synthesis of Diverse Organic Molecules

The structural motifs present in (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine make it a valuable starting material for the target-oriented synthesis of a wide array of complex organic molecules. The primary amine offers a nucleophilic handle for a variety of transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger molecular frameworks. The fluoropyrimidine ring, on the other hand, can participate in various coupling reactions and nucleophilic aromatic substitution reactions, further expanding its synthetic utility.

The synthesis of diverse pyrimidine (B1678525) derivatives is a field of significant interest, and chiral pyrimidines, in particular, are valuable scaffolds. mdpi.comrsc.org Methodologies for the synthesis of fluorinated pyrimidine derivatives often involve multi-step sequences, highlighting the value of pre-functionalized building blocks like this compound. rsc.orgnih.gov For instance, the pyrimidine core can be further functionalized, and the chiral ethylamine (B1201723) side chain can be elaborated to construct molecules with multiple stereocenters. The presence of the fluorine atom can also be exploited to modulate the electronic properties and biological activity of the target molecules, a common strategy in the design of agrochemicals and functional materials. mdpi.com

Below is a table illustrating the potential synthetic transformations of this compound and the resulting classes of organic molecules.

| Reagent/Reaction Type | Functional Group Transformation | Potential Product Class |

| Acyl Halides/Carboxylic Acids | Amidation | Chiral Amides |

| Aldehydes/Ketones | Reductive Amination | Chiral Secondary Amines |

| Alkyl Halides | N-Alkylation | Chiral Secondary/Tertiary Amines |

| Organometallic Reagents | Cross-Coupling Reactions | Substituted Pyrimidines |

| Electrophilic Fluorinating Agents | C-H Fluorination | Polyfluorinated Pyrimidines |

Component in Chiral Ligand Design for Asymmetric Catalysis

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. acs.org The design of effective chiral ligands often involves the incorporation of a chiral backbone and one or more coordinating heteroatoms. This compound possesses both of these features, making it a promising candidate for the development of novel chiral ligands.

The nitrogen atoms of the pyrimidine ring and the primary amine can act as coordination sites for a variety of transition metals. The chiral center adjacent to the amino group can effectively induce asymmetry in the metal's coordination sphere, leading to high enantioselectivity in catalyzed reactions.

Metal-Organic Frameworks (MOFs): Chiral MOFs have emerged as a class of heterogeneous catalysts with significant potential in asymmetric synthesis. nih.gov The use of chiral building blocks, such as amino acids and chiral amines, is a common strategy for the construction of homochiral MOFs. uab.catnih.govchemrxiv.org this compound could serve as a chiral linker in the synthesis of novel MOFs, where the pyrimidine and amine functionalities would coordinate to metal centers, and the chiral backbone would impart enantioselectivity to the framework.

Organocatalysis: Chiral amines are a cornerstone of organocatalysis, participating in a wide range of asymmetric transformations. mdpi.com While the primary amine of this compound could be utilized directly in some organocatalytic reactions, it is more likely to be incorporated into more complex catalyst structures, such as bifunctional catalysts bearing both a Lewis basic and a Brønsted acidic site.

Role in the Synthesis of Precursors for Advanced Materials

The unique electronic and structural properties of fluorinated pyrimidines suggest that this compound could be a valuable precursor for the synthesis of advanced materials with tailored properties.

Chiral Polymers: Chiral polymers have garnered significant interest for their applications in chiral separation, asymmetric catalysis, and chiroptical materials. rsc.org The incorporation of chiral monomers into a polymer backbone can induce a helical conformation, leading to materials with unique properties. This compound could be functionalized to produce a chiral monomer suitable for polymerization. For example, the amine could be converted to an acrylate or a vinyl ether, which could then be polymerized to yield a chiral polymer with pendant fluoropyrimidine units.

Liquid Crystals: Fluorinated compounds, and in particular fluorinated pyrimidines, are widely used in the design of liquid crystalline materials. google.comrsc.orgtandfonline.com The fluorine atoms can enhance the mesomorphic properties, such as the clearing point and the dielectric anisotropy. The incorporation of a chiral center, as is present in this compound, can lead to the formation of chiral liquid crystal phases, such as cholesteric or ferroelectric phases, which are essential for applications in displays and optical devices. nih.gov The general structure of a chiral dopant for liquid crystals often includes a chiral tail, a rigid core, and a terminal group. This compound could serve as the chiral tail in the synthesis of such molecules.

Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral amines are a well-established class of chiral auxiliaries, used to direct a variety of stereoselective transformations. nih.govharvard.edu this compound has the potential to be employed as a chiral auxiliary in several types of asymmetric reactions.

The amine can be readily converted into an amide or an imine with a prochiral substrate. The chiral environment provided by the auxiliary can then direct the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the formation of a new stereocenter with high diastereoselectivity. After the reaction, the auxiliary can be cleaved and potentially recovered.

The table below outlines potential applications of this compound as a chiral auxiliary.

| Reaction Type | Role of the Auxiliary | Potential Outcome |

| Alkylation of Enolates | Forms a chiral amide to direct alkylation | Enantiomerically enriched carbonyl compounds |

| Diels-Alder Reaction | Forms a chiral imine with a dienophile | Diastereoselective cycloaddition |

| Aldol Reaction | Forms a chiral amide to control enolate geometry | Diastereoselective formation of β-hydroxy carbonyls |

| Grignard Addition to Imines | Forms a chiral imine to direct nucleophilic attack | Enantiomerically enriched amines |

While specific examples of the use of this compound as a chiral auxiliary are not yet prevalent in the literature, its structural similarity to other successful chiral amine auxiliaries suggests that it could be a valuable tool in stereoselective synthesis. acs.org

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F for this compound, a complete picture of the molecular architecture can be assembled.

The ¹H NMR spectrum of (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine provides critical information about the number of different proton environments and their neighboring protons. The spectrum is expected to show distinct signals for the protons on the ethylamine (B1201723) side chain and the pyrimidine (B1678525) ring.

The ethylamine moiety gives rise to characteristic splitting patterns. docbrown.info The methine proton (-CH) is adjacent to three methyl protons and one amino group proton, typically appearing as a quartet. The methyl protons (-CH₃) are adjacent to the single methine proton and thus appear as a doublet. The amine protons (-NH₂) may appear as a broad singlet.

The 5-fluoropyrimidine (B1206419) ring contains two protons. Due to the influence of the fluorine atom and the nitrogen atoms in the ring, these protons are expected to resonate in the aromatic region, typically at higher chemical shifts. Their splitting pattern will be influenced by coupling to each other and to the fluorine atom. The integrated signal intensity ratio for the pyrimidine, methine, amine, and methyl protons should correspond to a 2:1:2:3 ratio, confirming the proton count in each unique environment. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrimidine H | 8.0 - 9.0 | Doublet |

| Methine CH | 4.5 - 5.5 | Quartet (q) |

| Amine NH₂ | 1.5 - 3.0 | Broad Singlet (br s) |

| Methyl CH₃ | 1.4 - 1.8 | Doublet (d) |

Note: Predicted values are based on general principles of NMR spectroscopy for similar structural motifs.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are anticipated: four for the pyrimidine ring carbons and two for the ethylamine side chain carbons. The carbon atom bonded to the fluorine (C5) will exhibit a large coupling constant (¹JCF), resulting in a distinct splitting of its signal. The other pyrimidine carbons will also show smaller long-range couplings to fluorine. The chemical shifts are influenced by the electronegativity of adjacent atoms, particularly the nitrogen and fluorine atoms in the pyrimidine ring. bas.bgnih.gov

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. nih.gov It provides a direct observation of the fluorine nucleus. In this compound, a single resonance is expected for the C5-fluorine. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic pyrimidine system. nih.govspectrabase.com The signal may appear as a multiplet due to coupling with the adjacent protons on the pyrimidine ring.

Table 2: Predicted ¹³C and ¹⁹F NMR Chemical Shift Data

| Nucleus | Carbon/Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| ¹³C | Pyrimidine C2 | 160 - 170 |

| ¹³C | Pyrimidine C4/C6 | 155 - 165 (doublet, C-F coupling) |

| ¹³C | Pyrimidine C5 | 130 - 145 (doublet, large C-F coupling) |

| ¹³C | Ethylamine CH | 45 - 55 |

| ¹³C | Ethylamine CH₃ | 20 - 30 |

| ¹⁹F | Pyrimidine C5-F | -160 to -170 |

Note: Predicted values are based on general principles and data for similar fluorinated heterocyclic compounds.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be observed between the methine (-CH) proton and the methyl (-CH₃) protons, confirming the ethyl group fragment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached. columbia.educolumbia.edu This allows for the direct assignment of each carbon signal based on the already-assigned proton signals. For example, the quartet proton signal would show a correlation to the methine carbon signal, and the doublet proton signal would correlate to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.educolumbia.edu It is crucial for connecting different fragments of the molecule. Key correlations would include the methine proton showing a correlation to the C2 carbon of the pyrimidine ring, and the pyrimidine protons showing correlations to the carbons of the ethylamine side chain, thus confirming the attachment point of the side chain to the ring.

Table 3: Expected Key 2D-NMR Correlations

| 2D Experiment | Correlating Protons | Correlating Atom |

| COSY | Methine CH | Methyl CH₃ |

| HSQC | Methine CH | Methine C |

| HSQC | Methyl CH₃ | Methyl C |

| HSQC | Pyrimidine H | Pyrimidine C |

| HMBC | Methine CH | Pyrimidine C2 |

| HMBC | Pyrimidine H | Ethylamine CH |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

ESI-MS is a soft ionization technique ideal for polar molecules like this compound. The analysis is expected to show a prominent protonated molecular ion peak ([M+H]⁺). nih.gov Given the molecular formula C₆H₈FN₃, the monoisotopic mass is 141.0702 g/mol . Therefore, the ESI-MS spectrum should display a strong signal at an m/z (mass-to-charge ratio) of approximately 142.0780. mdpi.comnih.gov This measurement confirms the molecular weight of the compound with high accuracy.

Table 4: Expected ESI-MS Data

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₉FN₃]⁺ | 142.0780 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for assessing purity and confirming identity. bas.bg In a GC-MS analysis, the sample is volatilized and separated on a GC column. A pure sample of this compound would yield a single, sharp peak at a characteristic retention time. The mass spectrometer then records the mass spectrum of the compound as it elutes from the column. The resulting mass spectrum, which includes the molecular ion and a unique pattern of fragment ions, serves as a chemical fingerprint, confirming the identity of the compound and revealing the presence of any volatile impurities.

Fragmentation Analysis and High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, an unambiguous molecular formula can be assigned. In conjunction with HRMS, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The pattern of fragmentation is characteristic of the molecule's structure.

For this compound, one would anticipate specific fragmentation pathways under mass spectrometric analysis. The molecular ion peak would correspond to the exact mass of the protonated species [C₆H₈FN₃+H]⁺. Key fragmentation events would likely involve the loss of the aminoethyl side chain or cleavage at various points of the pyrimidine ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 142.0775 | Protonated molecular ion |

| [M-NH₂]⁺ | 126.0669 | Loss of the amino group |

| [M-C₂H₄N]⁺ | 100.0200 | Cleavage of the ethylamine side chain |

Note: The data in this table is predicted and has not been experimentally verified from published sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each type of bond (e.g., N-H, C-H, C-F, C=N) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

An experimental IR spectrum of this compound would be expected to show distinct peaks corresponding to its key functional groups. The N-H stretching of the primary amine would appear as a characteristic pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aliphatic and aromatic groups would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be found in the 1500-1650 cm⁻¹ region. The C-F stretching vibration, a key feature of this molecule, would typically appear as a strong absorption band in the 1000-1300 cm⁻¹ range.

Table 2: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Primary amine |

| C-H Stretch (Aromatic) | 3000-3100 | Pyrimidine ring |

| C-H Stretch (Aliphatic) | 2850-2970 | Ethyl group |

| C=N and C=C Stretch | 1500-1650 | Pyrimidine ring |

| N-H Bend | 1550-1650 | Primary amine |

Note: The data in this table is based on typical ranges for these functional groups and has not been experimentally verified from published spectra of the specific compound.

Single Crystal X-ray Diffraction for Solid-State Structural Confirmation

The most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a high-quality single crystal of the compound is required.

If a single crystal of this compound were grown, X-ray diffraction analysis would confirm the (R)-configuration of the chiral center at the first carbon of the ethanamine side chain. It would also provide detailed measurements of the planar fluoropyrimidine ring and the conformation of the side chain relative to the ring. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyrimidine ring, would also be elucidated.

Table 3: Potential Crystallographic Data

| Parameter | Expected Value/System |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ (a common space group for chiral molecules) |

| Bond Length C-F | ~1.35 Å |

| Bond Length C-N (ring) | ~1.33 - 1.38 Å |

| Bond Angle C-C-N (side chain) | ~109.5° |

Note: This data is hypothetical and represents typical values for similar structures. No published crystallographic data for this compound has been found.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine is crucial for understanding its three-dimensional structure and the spatial arrangement of its atoms. The molecule possesses a chiral center at the carbon atom of the ethylamine (B1201723) group, which is attached to the pyrimidine (B1678525) ring. This chirality dictates its interaction with other chiral molecules, particularly biological targets like enzymes.

Conformational analysis involves identifying the stable arrangements of atoms (conformers) that the molecule can adopt through rotation around its single bonds. For this compound, the key rotational bonds are the C-C bond of the ethylamine side chain and the C-N bond connecting the side chain to the pyrimidine ring.

Density-functional theory (DFT) calculations are a common method used to explore the potential energy surface of the molecule. nih.gov By systematically rotating the dihedral angles and calculating the corresponding energy, a conformational landscape can be mapped. This analysis typically reveals a few low-energy conformers that are predominantly populated at room temperature. For fluorinated heterocyclic compounds, the conformation can be influenced by subtle electronic effects, such as the gauche effect, and non-covalent interactions involving the fluorine atom. researchgate.net Techniques like NMR spectroscopy, complemented by computational predictions, can validate the predicted predominant conformers in solution. nih.gov

Table 1: Representative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate typical results from a DFT-based conformational analysis.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 65° | 0.00 | 75.2 |

| B | -175° | 1.25 | 15.5 |

| C | -55° | 2.10 | 9.3 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to elucidate the electronic properties of this compound, which govern its reactivity. Methods like DFT, often using basis sets such as 6-311++G(**), are utilized to compute various electronic descriptors. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amine group, while the LUMO would be distributed over the π-system of the pyrimidine ring.

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting sites of interaction.

Table 2: Calculated Electronic Properties for this compound This table shows representative data from DFT/B3LYP/6-311++G(**) calculations.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.1 D |

| NBO Charge on Amine Nitrogen | -0.85 e |

| NBO Charge on Fluorine | -0.42 e |

Prediction of Stereoselectivity in Asymmetric Reactions

Computational methods are increasingly vital for predicting and understanding the stereoselectivity of asymmetric reactions used to synthesize chiral molecules like this compound. The goal is to maximize the yield of the desired (R)-enantiomer over the (S)-enantiomer.

One common synthetic route is the asymmetric reductive amination of the corresponding ketone, 1-(5-fluoropyrimidin-2-yl)ethanone. sigmaaldrich.comfrontiersin.org Computational studies can model the reaction mechanism, particularly the transition states leading to the (R) and (S) products. The difference in the activation free energy (ΔΔG‡) between the two diastereomeric transition states determines the enantiomeric excess (ee) of the product. nih.gov

More advanced approaches utilize machine learning (ML) models. arxiv.org These models are trained on large datasets of reactions with known stereochemical outcomes. nih.gov By featurizing the reactants (ketone, amine source), catalyst, and reaction conditions, ML algorithms like Random Forest or LASSO regression can predict the enantioselectivity for a new reaction with remarkable accuracy. arxiv.org Such models can identify the key molecular features that have the most significant impact on the stereochemical outcome. nih.gov

Table 3: Example of a Machine Learning Model Prediction for Stereoselectivity This table illustrates how a computational model might predict the outcome of an asymmetric synthesis.

| Catalyst | Predicted ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

| Chiral Phosphoric Acid A | -1.8 | 92% (R) | 90% (R) |

| Chiral Iridium Complex B | -2.5 | 98% (R) | 97% (R) |

| Reductive Aminase C | -2.9 | >99% (R) | >99% (R) |

Computational Studies on Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis, using enzymes like reductive aminases (RedAms), offers a highly selective and sustainable route for synthesizing chiral amines. frontiersin.orgrsc.org Computational studies are essential for understanding and engineering these enzymes for optimal performance. uwindsor.ca

Molecular docking is a primary tool used to predict the binding mode of the substrate, 1-(5-fluoropyrimidin-2-yl)ethanone, within the enzyme's active site. nih.gov Docking simulations generate multiple possible binding poses and score them based on factors like intermolecular forces and geometric complementarity. This helps identify the key amino acid residues that interact with the substrate.

Following docking, Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of the enzyme-substrate complex over time. nih.gov MD simulations provide insights into the stability of the binding pose, the conformational changes in the enzyme and substrate, and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold the substrate in a catalytically competent orientation. researchgate.net

For a deeper understanding of the reaction itself, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed. nih.gov In this hybrid method, the reactive core of the active site (substrate and key catalytic residues) is treated with high-level quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. This allows for the simulation of the bond-breaking and bond-forming steps of the reductive amination reaction, providing detailed information on the reaction pathway and the origins of stereoselectivity. uwindsor.ca

Table 4: Key Interacting Residues in a Hypothetical Reductive Aminase Active Site This table presents illustrative data from a molecular docking and MD simulation study.

| Substrate Moiety | Interacting Enzyme Residue | Interaction Type | Distance (Å) |

| Fluoropyrimidine Ring | Tyr82 | π-π Stacking | 3.5 |

| Fluorine Atom | Ser145 | Hydrogen Bond (via water) | 2.9 |

| Carbonyl Oxygen | Asn177 | Hydrogen Bond | 2.8 |

| Carbonyl Oxygen | NADPH Cofactor | Positioning for Hydride Transfer | 3.2 |

Conclusion and Future Perspectives in the Chemistry of R 1 5 Fluoropyrimidin 2 Yl Ethanamine

Current Challenges in Efficient and Sustainable Synthesis

The synthesis of enantiomerically pure amines like (R)-1-(5-fluoropyrimidin-2-yl)ethanamine presents several challenges that researchers are actively working to address. A primary difficulty lies in achieving high enantiomeric purity in a cost-effective and environmentally friendly manner. Traditional methods often rely on chiral resolution or stoichiometric chiral auxiliaries, which are inherently inefficient as they discard half of the material and generate significant waste.

Emerging Methodologies for Enhanced Stereocontrol and Yields

To overcome the limitations of classical synthesis, several emerging methodologies are being explored to enhance stereocontrol and improve yields for chiral amines.

Biocatalysis and Enzyme Immobilization: One of the most promising approaches is the use of biocatalysis, particularly with amine transaminases (ATAs). These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor with high stereoselectivity, directly yielding the desired enantiomer. For the synthesis of the related (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, an intermediate for the JAK2 kinase inhibitor AZD1480, (S)-selective amine transaminases have been successfully employed. This enzymatic approach offers excellent selectivity, often achieving high enantiomeric excess (>99% ee).

To improve the sustainability and cost-effectiveness of biocatalysis, enzyme immobilization is a key strategy. By fixing the enzyme to a solid support, such as agarose (B213101) beads, it can be easily separated from the reaction mixture and reused for multiple cycles. This not only reduces the cost associated with the enzyme but also simplifies the purification process.

Continuous Flow Chemistry: Combining biocatalysis with continuous flow technology represents a significant advancement. In a flow system, reactants are continuously passed through a reactor containing an immobilized enzyme, allowing for enhanced control over reaction parameters, improved heat and mass transfer, and higher productivity. This approach has been used for the synthesis of the (S)-enantiomer, coupling the biotransformation with in-line purification to streamline the entire process and avoid less efficient multi-step batch reactions. While a yield of 35% was reported in one such system, ongoing optimization of flow rates, substrate loading, and reactor design promises to further enhance efficiency.

Advanced Catalytic and Synthetic Methods: Beyond biocatalysis, other modern synthetic strategies are being developed. Mechanochemistry, which uses mechanical force to drive chemical reactions, offers a path to reduce solvent use and reaction times. Similarly, microwave-assisted synthesis can accelerate reactions, leading to higher throughput. The development of novel transition metal catalysts, for example based on iridium, for enantioselective N-heterocyclization and related amination reactions also provides a powerful tool for accessing chiral amines with high precision.

| Methodology | Advantages | Challenges | Relevance to this compound |

|---|---|---|---|

| Traditional Resolution | Established procedures | Theoretically limited to 50% yield, high waste, requires resolving agents | An older, less efficient method for obtaining enantiopure material. |

| Asymmetric Catalysis | High stereoselectivity, potential for high yields | Cost of catalysts, catalyst screening required, potential for metal contamination | A powerful method for direct, stereocontrolled synthesis. |

| Biocatalysis (e.g., ATAs) | Exceptional stereoselectivity (>99% ee), mild reaction conditions, environmentally benign. | Enzyme stability and availability, substrate scope limitations, requires optimization. | A leading sustainable method for producing the enantiomerically pure amine. |

| Flow Chemistry | Enhanced process control, improved safety, easy scalability, potential for integrated purification. | Requires specialized equipment, potential for clogging |

Q & A

Q. What enzymatic strategies are reported for synthesizing enantiomerically pure (R)-1-(5-fluoropyrimidin-2-yl)ethanamine?

While current literature predominantly details the synthesis of the (S)-enantiomer using Vibrio fluvialis ω-transaminase (Vf-ATA), analogous methods may apply to the (R)-form by employing R-selective transaminases. Key parameters include:

Q. How is enantiomeric purity validated during synthesis?

Chiral analytical methods such as HPLC with chiral stationary phases (e.g., Chiralpak AD-H) are critical. For the (S)-enantiomer, Vf-ATA’s inherent stereoselectivity ensures >99% ee under optimized conditions (pH 7.5, 30°C). Achieving high (R)-ee requires screening mutant enzyme libraries or alternative R-selective transaminases .

Q. What downstream processing (DSP) techniques are compatible with flow synthesis?

Inline ion-exchange chromatography (e.g., Dowex Marathon C resin) traps the product post-reaction, followed by water washing (0.25 mL/min for 20 min) to remove by-products. This method achieves >95% purity without batch isolation .

Advanced Questions

Q. How can continuous flow systems be optimized for large-scale production?

- Immobilization Stability : Sepabeads EC-EP/S maintains mechanical integrity for >48 hours of operation, whereas glyoxyl-agarose retains >80% activity over 10 batches .

- Scale-Up : Proportional increases in enzyme loading and reactor volume (e.g., from 0.2 mL/min to 2 L/min) require optimized packing density to minimize pressure drops .

Q. What thermodynamic and kinetic challenges arise in transaminase-catalyzed amination?

Q. How does enzyme immobilization impact catalytic performance in flow reactors?

Covalent immobilization on glyoxyl-agarose preserves enzyme tertiary structure, enhancing stability. Sepabeads EC-EP/S, however, offers superior resistance to shear forces in prolonged flow operations .

Q. What analytical tools are critical for real-time monitoring of flow synthesis?

- Inline Sampling : Coupling HPLC with automated sampling valves enables intermediate tracking .

- Mass Spectrometry (MS) : Confirms structural integrity and detects side products during process optimization .

Methodological Considerations

Q. What strategies address the scarcity of R-selective transaminases for this substrate?

Q. How do solvent systems influence reaction efficiency in biphasic flow setups?

Liquid-liquid segmented flow (e.g., aqueous/organic phases) improves substrate solubility and reduces enzyme denaturation. For example, 20% DMSO enhances 5-fluoropyrimidine solubility without impairing Vf-ATA activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.